N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE
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Overview
Description
N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE typically involves multiple stepsThe final step involves the formation of the amide bond through a reaction between the carboxylic acid and an amine derivative of 4-methoxy-phenylcarbamoyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as microwave irradiation and the use of palladium catalysts have been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N2-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid (3-hydroxy-4-methoxy-benzylidene)-hydrazide
- 2-Furoic acid
- Methyl furan-2-carboxylate
Uniqueness
N~2~-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific functional groups and the combination of a furan ring with a carboxylic acid and an amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-14-10-8-13(9-11-14)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
NJWZQGMSLYTRAH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
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